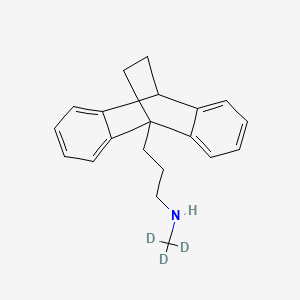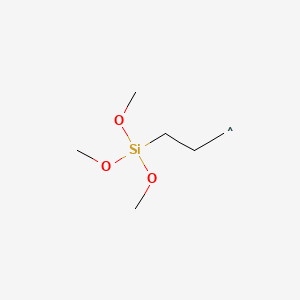
Trimethoxysilylpropyl modified polyethylenimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxysilylpropyl modified polyethylenimine is a polyamino hydrophilic trialkoxysilane . It is used as a coupling agent for polyamides and in combination with glutaraldehyde, it can immobilize enzymes . It is typically available as a 50% solution in isopropanol .
Chemical Reactions Analysis
Trimethoxysilylpropyl modified polyethylenimine has been used in the preparation of a new reversed stationary phase for high-performance liquid chromatography (HPLC). The phase was prepared by thermal immobilization of the compound onto silica particles endcapped with octadecyl molecules .Physical And Chemical Properties Analysis
Trimethoxysilylpropyl modified polyethylenimine has a molecular weight of 1,500-1,800 g/mol . It has a boiling point of 82°C, a density of 0.92 g/mL, and a flash point of 12°C . The viscosity at 25°C is 125-175 cSt .Wissenschaftliche Forschungsanwendungen
CO2 Capture : Trimethoxysilylpropyl modified polyethylenimine, when used in conjunction with hierarchically structured silica monoliths, shows potential for effective CO2 capture. These sorbents, characterized by their large surface area and high porosity, demonstrate improved CO2 adsorption and recyclability (Maresz et al., 2020).
Heavy Metal Removal : In a study on the removal of hexavalent chromium (Cr(VI)) from aqueous solutions, polyethylenimine modified biochar showed significantly higher adsorption capacity compared to pristine biochar. This modification enhances the material's ability to remove heavy metals from water (Ma et al., 2014).
Gene Delivery : Polyethylenimine is a notable material in the design of nucleic acid delivery vehicles. Its ability to form nanoscale complexes with small RNAs makes it suitable for gene therapy applications. Different forms of polyethylenimine, including its modifications, are studied for their efficacy in gene delivery and biocompatibility (Pandey & Sawant, 2016).
Cancer Treatment : Modified polyethylenimine, specifically peptide-conjugated forms, have shown potential in targeted gene delivery to cancer cells. For example, a study demonstrated its efficacy in delivering genes to breast adenocarcinoma cells, indicating its role in targeted cancer therapy (Mokhtarzadeh et al., 2015).
Biodegradable Polycations for Gene Delivery : Polyethylenimine-grafted polycarbonates, a form of biodegradable polycations, were synthesized for gene delivery. These materials showed low cytotoxicity and enhanced transfection efficiency, making them promising candidates for non-viral gene delivery systems (Wang et al., 2009).
Medicinal Chemistry Applications : Polyethylenimine's diverse applications in medicinal chemistry include DNA complexation and transfection, emphasizing its importance in gene therapy and other medical fields (Vicennati et al., 2008).
Enzyme Immobilization : Modified polyethylenimine has been used to enhance the performance of immobilized enzymes. For instance, a study used polyethylenimine-modified Fe3O4 nanoparticles for the immobilization of laccase, showing improved activity and potential for large-scale enzyme immobilization (Xia et al., 2016).
Sensors : Polyethylenimine-modified materials have been used in the development of sensors, such as for the detection of trimethylamine, indicating its application in food storage and transportation monitoring (Meng et al., 2017).
Primary Human Cells Transfection : A study on enhancing the transfection efficiency of primary human cells using peptide-linked polyethylenimine polymer hybrids highlights its potential in gene therapy and biomedical research (Dey et al., 2011).
3D Printing in Pharmaceutical Applications : The use of polyethylenimine in 3D printing for creating modified-release drug dosage forms showcases its versatility in pharmaceutical manufacturing (Wang et al., 2016).
Safety And Hazards
Trimethoxysilylpropyl modified polyethylenimine is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Eigenschaften
InChI |
InChI=1S/C6H15O3Si/c1-5-6-10(7-2,8-3)9-4/h1,5-6H2,2-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNOVKKVHFRGMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CC[CH2])(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501348957 |
Source


|
| Record name | 3-(Trimethoxysilyl)propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 57428127 | |
CAS RN |
136856-91-2, 1962942-06-8 |
Source


|
| Record name | 2-Propanol, reaction products with (3-chloropropyl)trimethoxysilane and polyethylenimine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trimethoxysilyl)propyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501348957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-8-iodo-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B593059.png)

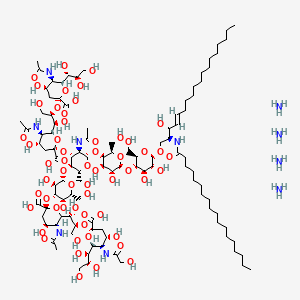
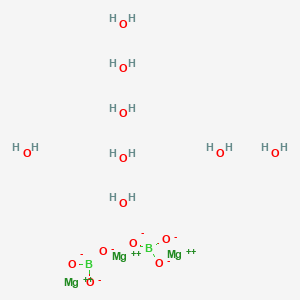
![sodium;4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-2-methoxybenzenesulfonate](/img/structure/B593068.png)

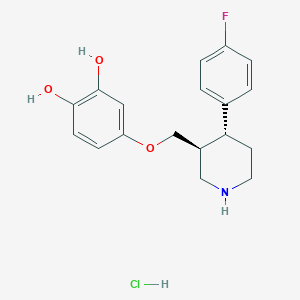
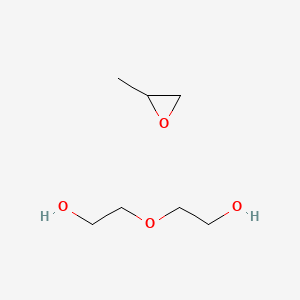
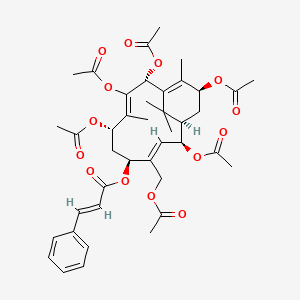
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)

